3,4,5-Trifluorobenzophenone
Overview
Description
3,4,5-Trifluorobenzophenone: is an organic compound with the molecular formula C13H7F3O . It is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . This compound is used in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzophenone can be synthesized through the reaction of benzophenone with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the reaction of benzophenone with trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst. This method is preferred for its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluorobenzoic acids.
Reduction: Formation of trifluorobenzyl alcohols or trifluorobenzene.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
Chemistry: 3,4,5-Trifluorobenzophenone is used as a building block in organic synthesis. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its trifluoromethyl group, which imparts unique chemical properties .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules .
Medicine: this compound is investigated for its potential use in drug development. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by forming stable complexes with their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
4-Fluorobenzophenone: Similar structure but with only one fluorine atom, leading to different chemical properties.
2,4,5-Trifluorobenzophenone: Similar trifluoromethyl substitution pattern but different positional isomers.
Uniqueness: 3,4,5-Trifluorobenzophenone is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .
Properties
IUPAC Name |
phenyl-(3,4,5-trifluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQOMZVQASIULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380329 | |
Record name | 3,4,5-Trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70028-88-5 | |
Record name | 3,4,5-Trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70028-88-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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